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Compound of Interest

Compound Name: 3,3-Dichloroacrylic acid

CAS No.: 1561-20-2

Cat. No.: B073773

Get Quote

An In-depth Exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) Data

This technical guide provides a comprehensive analysis of the spectroscopic data for 3,3-
dichloroacrylic acid, a halogenated derivative of acrylic acid. The unique structural features of

this compound give rise to distinct spectral patterns that are crucial for its identification and

characterization. This document is intended for researchers, scientists, and professionals in

drug development who utilize spectroscopic techniques for molecular analysis. We will delve

into the theoretical underpinnings and practical interpretations of ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry data, offering field-proven insights into the causality behind experimental

observations.

Molecular Structure and Spectroscopic Overview
3,3-Dichloroacrylic acid possesses a simple three-carbon backbone with key functional

groups that dictate its spectroscopic behavior: a carboxylic acid, a carbon-carbon double bond,

and two chlorine atoms attached to the same vinylic carbon.
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Caption: Molecular structure of 3,3-dichloroacrylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 3,3-dichloroacrylic acid, both ¹H and ¹³C NMR provide critical information for

structural confirmation.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 3,3-dichloroacrylic acid is predicted to be relatively simple, showing

two distinct signals:

Vinyl Proton (-CH=): A singlet corresponding to the proton on the carbon-carbon double

bond. Its chemical shift is influenced by the deshielding effects of the adjacent carboxylic

acid group and the two chlorine atoms.

Carboxylic Acid Proton (-COOH): A broad singlet, characteristic of an acidic proton. Its

chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 3,3-Dichloroacrylic Acid

Proton
Predicted Chemical Shift
(ppm)

Multiplicity

=C-H 6.5 - 7.5 Singlet (s)

-COOH 10.0 - 13.0 Broad Singlet (br s)

The absence of any neighboring protons to the vinyl hydrogen results in a singlet, a key

identifying feature. The downfield shift of this proton is a direct consequence of the electron-

withdrawing nature of the geminal dichlorides and the carbonyl group.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display three signals, one for each carbon atom in the molecule.
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Carbonyl Carbon (-COO-): This carbon will appear at the most downfield position due to the

strong deshielding effect of the two oxygen atoms.

Vinylic Carbons (=C<): The two carbons of the double bond will have distinct chemical shifts.

The carbon bearing the two chlorine atoms will be significantly deshielded, while the other

vinylic carbon's chemical shift will also be influenced by the adjacent carbonyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,3-Dichloroacrylic Acid

Carbon Predicted Chemical Shift (ppm)

C=O 165 - 175

=CCl₂ 125 - 135

=CH- 120 - 130

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3,3-dichloroacrylic acid is expected to show characteristic absorption bands for

the O-H, C=O, C=C, and C-Cl bonds.

Table 3: Characteristic IR Absorption Bands for 3,3-Dichloroacrylic Acid

Functional Group Vibration
Predicted
Wavenumber
(cm⁻¹)

Intensity

O-H (Carboxylic Acid) Stretching 2500 - 3300 Broad, Strong

C=O (Carboxylic Acid) Stretching 1700 - 1725 Strong

C=C (Alkene) Stretching 1620 - 1680 Medium

C-Cl (Alkyl Halide) Stretching 600 - 800 Strong

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong

carbonyl absorption confirms the presence of the acid functionality. The C=C stretch, while
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present, may be of medium to weak intensity. The C-Cl stretches are typically found in the

fingerprint region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

The electron ionization (EI) mass spectrum of 3,3-dichloroacrylic acid is expected to show a

molecular ion peak ([M]⁺). A key feature will be the isotopic pattern of the molecular ion and its

fragments due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The

characteristic M, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1 will

be a definitive indicator of a molecule containing two chlorine atoms.

Predicted Fragmentation Pathway:

[C₃H₂Cl₂O₂]⁺˙
(Molecular Ion)

[C₃HCl₂O]⁺
- •OH

[C₂HCl₂]⁺- •COOH

[C₃H₂ClO₂]⁺

- •Cl

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 3,3-dichloroacrylic acid in EI-MS.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in the Mass Spectrum of 3,3-
Dichloroacrylic Acid
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Ion Formula Predicted m/z Notes

[M]⁺ [C₃H₂³⁵Cl₂O₂]⁺ 140 Molecular ion

[M+2]⁺ [C₃H₂³⁵Cl³⁷ClO₂]⁺ 142 Isotope peak

[M+4]⁺ [C₃H₂³⁷Cl₂O₂]⁺ 144 Isotope peak

[M-OH]⁺ [C₃H³⁵Cl₂O]⁺ 123
Loss of hydroxyl

radical

[M-COOH]⁺ [C₂H³⁵Cl₂]⁺ 95
Loss of carboxyl

radical

[M-Cl]⁺ [C₃H₂³⁵ClO₂]⁺ 105
Loss of chlorine

radical

Experimental Protocols
NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3,3-dichloroacrylic acid in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral

width to cover the expected chemical shift range (0-15 ppm).

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Set

the spectral width to cover the expected range (0-200 ppm).

IR Spectroscopy
Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) if it is a

liquid, or as a KBr pellet if it is a solid.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
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Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a gas chromatograph (GC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV.

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-

200).

Conclusion
The spectroscopic data of 3,3-dichloroacrylic acid provides a clear and detailed picture of its

molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for

unambiguous identification and characterization. The principles and data presented in this

guide serve as a valuable resource for scientists and researchers working with this and similar

halogenated organic compounds.

References
Due to the lack of publicly available experimental data for 3,3-dichloroacrylic acid, this guide

is based on established principles of spectroscopic interpretation and predicted data.

Authoritative sources for general spectroscopic principles are widely available in standard

organic chemistry and spectroscopy textbooks.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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